
N'-(2,4-difluorophenyl)-N-ethyloxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “N’-(2,4-difluorophenyl)-N-ethyloxamide” often involves the reaction of isothiocyanates with amines. For example, the title compound N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Aminodifluorosulfinium salts, including derivatives like XtalFluor-E and XtalFluor-M, are highlighted for their selective fluorination capabilities. These reagents exhibit enhanced thermal stability and ease of handling compared to their predecessors (e.g., DAST, Deoxo-Fluor) and do not generate corrosive free-HF, allowing use in standard laboratory settings. Their effectiveness in converting alcohols to alkyl fluorides and carbonyls to gem-difluorides showcases their utility in chemical synthesis (L’Heureux et al., 2010).
Bioorthogonal Chemistry
The development of 4-Formylbenzene diazonium hexafluorophosphate (FBDP) introduces a bioorthogonal aldehyde functionality selectively to tyrosine residues in proteins and peptides. This reagent enables facile conjugation of small molecules or polymers (PEGylation) to proteins, offering a versatile tool for protein modification and labeling applications (Gavrilyuk et al., 2012).
Insecticide Development
Flubendiamide represents a novel class of insecticides with a unique chemical structure, demonstrating exceptional activity against lepidopterous pests, including resistant strains. Its mode of action and safety profile for non-target organisms underline its potential in integrated pest management programs (Tohnishi et al., 2005).
Organic Contaminant Barriers
Research into "tight" nanofiltration (NF) membranes for water reuse applications has shown that NF can be an effective barrier against pharmaceuticals, pesticides, endocrine disruptors, and other organic contaminants. This technology offers a cost-effective and efficient alternative to reverse osmosis (RO), with similar removal performance, highlighting its suitability for addressing organic contaminants in water reuse scenarios (Yangali-Quintanilla et al., 2010).
Advanced Materials and Sensing
Development of stimuli-responsive and reversible fluorescence switches, such as tetra(4-(diethylamino)phenyl)ethene (TPE-4N), demonstrates potential for chemical sensing and environmental monitoring. TPE-4N's aggregation-induced emission (AIE), proton capture capability, and reversible fluorescence switching in response to pH changes, hydrochloride vapor, and temperature variations underline its utility in developing advanced materials for sensing applications (Wang et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
N'-(2,4-difluorophenyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c1-2-13-9(15)10(16)14-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLGTQSWJBESTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2735390.png)

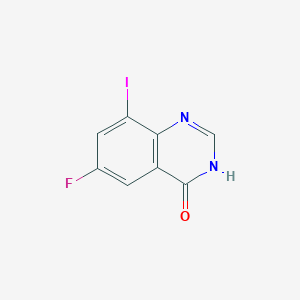
![2-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2735395.png)
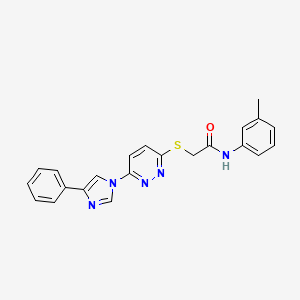

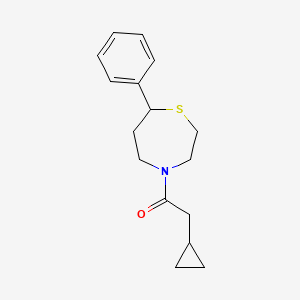


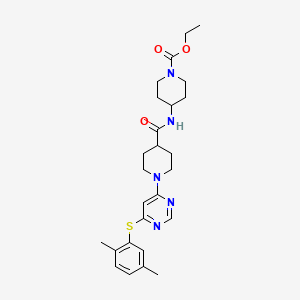
![6-Ethyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2735406.png)
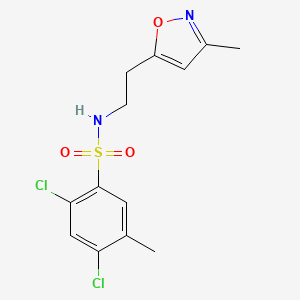
![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2735411.png)
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2735412.png)